![molecular formula C20H17N3O3 B13113752 4'-[(2-Phenylethyl)carbamoyl][2,2'-Bipyridine]-4-Carboxylic Acid](/img/structure/B13113752.png)
4'-[(2-Phenylethyl)carbamoyl][2,2'-Bipyridine]-4-Carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-(Phenethylcarbamoyl)-[2,2’-bipyridine]-4-carboxylic acid is a bipyridine derivative known for its unique chemical structure and properties. Bipyridine compounds are widely used in various fields due to their ability to form stable complexes with metals, making them valuable in coordination chemistry, catalysis, and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Phenethylcarbamoyl)-[2,2’-bipyridine]-4-carboxylic acid typically involves the coupling of bipyridine derivatives with phenethylcarbamoyl groups. One common method is the homocoupling of pyridine derivatives in the presence of a catalyst, such as NiBr2(PPh3)2, Et4NI, and zinc powder . The reaction conditions often require an inert atmosphere and specific solvents like anhydrous THF.
Industrial Production Methods
Industrial production methods for bipyridine derivatives, including 4’-(Phenethylcarbamoyl)-[2,2’-bipyridine]-4-carboxylic acid, often involve large-scale coupling reactions using metal catalysts. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
4’-(Phenethylcarbamoyl)-[2,2’-bipyridine]-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often altering its electronic properties.
Substitution: Substitution reactions, particularly with halogens or other functional groups, can modify the compound’s reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine N-oxides, while substitution reactions can produce halogenated bipyridine derivatives .
Wissenschaftliche Forschungsanwendungen
4’-(Phenethylcarbamoyl)-[2,2’-bipyridine]-4-carboxylic acid has numerous scientific research applications:
Wirkmechanismus
The mechanism of action of 4’-(Phenethylcarbamoyl)-[2,2’-bipyridine]-4-carboxylic acid involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, influencing pathways such as electron transfer and catalysis. The compound’s structure allows it to bind selectively to specific metal centers, enhancing its effectiveness in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other bipyridine derivatives such as 2,2’-bipyridine, 4,4’-dimethyl-2,2’-bipyridine, and 2,2’,6,6’-tetramethyl-4,4’-bipyridine .
Uniqueness
What sets 4’-(Phenethylcarbamoyl)-[2,2’-bipyridine]-4-carboxylic acid apart is its phenethylcarbamoyl group, which enhances its ability to form stable complexes and interact with biological molecules. This unique structure makes it particularly valuable in applications requiring high specificity and stability .
Eigenschaften
Molekularformel |
C20H17N3O3 |
|---|---|
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
2-[4-(2-phenylethylcarbamoyl)pyridin-2-yl]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C20H17N3O3/c24-19(23-9-6-14-4-2-1-3-5-14)15-7-10-21-17(12-15)18-13-16(20(25)26)8-11-22-18/h1-5,7-8,10-13H,6,9H2,(H,23,24)(H,25,26) |
InChI-Schlüssel |
DSGOLESVOJUGOK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC(=NC=C2)C3=NC=CC(=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


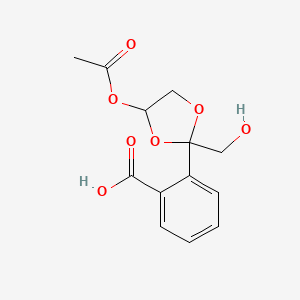
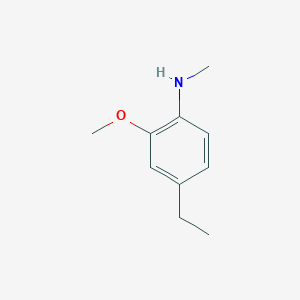
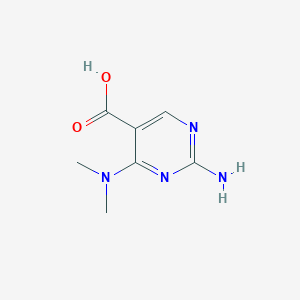
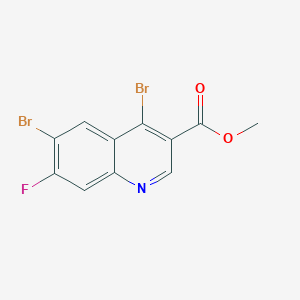
![5-Furan-2-YL-3H-[1,2,3]triazole-4-carbonitrile](/img/structure/B13113688.png)
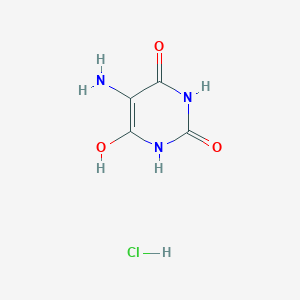
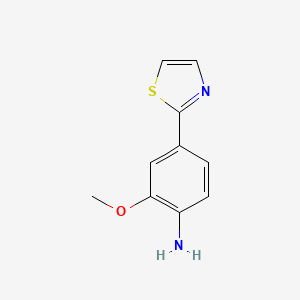
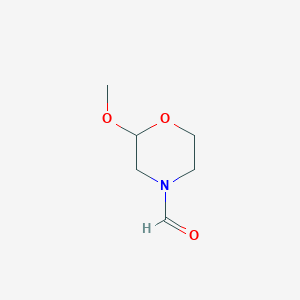
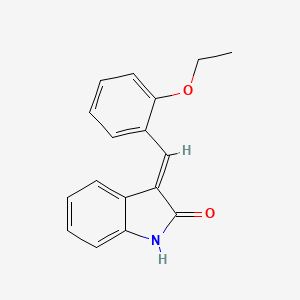
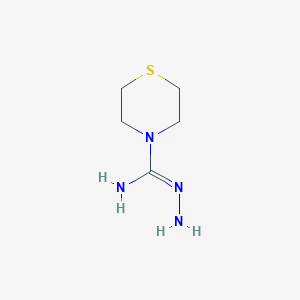

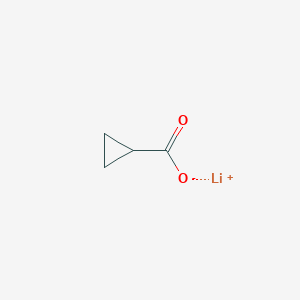
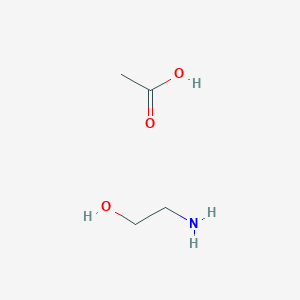
![4-Pyrazin-2-yl-1,4-diazabicyclo[3.1.1]heptane](/img/structure/B13113744.png)
